molecular formula C10H5N B566418 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine CAS No. 109533-51-9

5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine

Cat. No.: B566418
CAS No.: 109533-51-9
M. Wt: 139.157
InChI Key: MBNDRHQICBTEIU-UHFFFAOYSA-N
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Description

5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine is a complex organic compound with the molecular formula C10H5N It is characterized by a unique structure that includes a fused cyclopropane and cyclopentane ring system attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. The reaction conditions often require the use of strong bases or acids, high temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the fused ring system are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine include:

  • 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine
  • Cyclopenta[1,2-b]pyridine derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique fused ring structure, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

8-azatetracyclo[5.4.0.02,4.03,6]undeca-1,3,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N/c1-2-5-8-6-4-7(9(6)8)10(5)11-3-1/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNDRHQICBTEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C1=C4C(=C23)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721223
Record name 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109533-51-9
Record name 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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